

1,4-Bis(bromomethyl)naphthalene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)naphthalene

Cat. No.: B051779

[Get Quote](#)

An In-depth Technical Guide to **1,4-Bis(bromomethyl)naphthalene**: Properties, Synthesis, and Applications

Introduction

1,4-Bis(bromomethyl)naphthalene is a halogenated aromatic hydrocarbon that serves as a pivotal building block in synthetic organic chemistry. Its rigid naphthalene core, functionalized with two reactive bromomethyl groups, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules, polymers, and functional materials. The strategic placement of the reactive sites at the 1 and 4 positions allows for the construction of well-defined molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, key applications, and safety protocols for **1,4-Bis(bromomethyl)naphthalene**, tailored for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical Properties

The utility of **1,4-Bis(bromomethyl)naphthalene** in synthetic applications is fundamentally governed by its distinct chemical and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Identity and Structure

- Chemical Name: **1,4-Bis(bromomethyl)naphthalene**

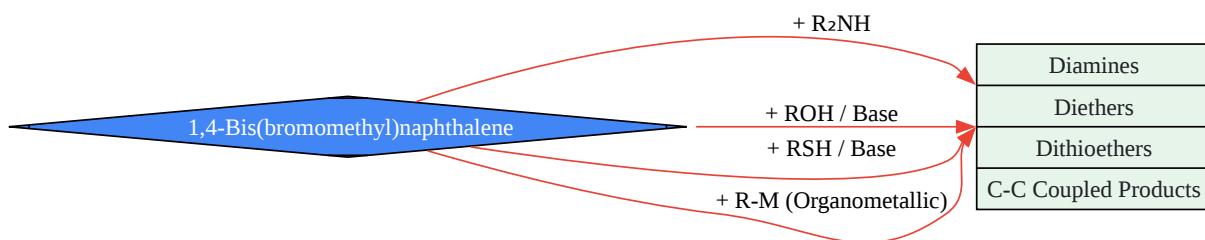
- CAS Number: 58791-49-4[\[1\]](#)
- Molecular Formula: C₁₂H₁₀Br₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- SMILES: C1=CC=C2C(=CC=C(C2=C1)CBr)CBr[\[3\]](#)[\[4\]](#)
- InChI Key: UZHZQZOMHXNQBJ-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)

The molecule consists of a naphthalene bicyclic aromatic system with two bromomethyl (-CH₂Br) substituents at the alpha-positions. This structure imparts a high degree of rigidity and a defined geometry for subsequent chemical transformations.

Quantitative Data Summary

The key physical and chemical data for **1,4-Bis(bromomethyl)naphthalene** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	314.02 g/mol	[1] [5]
Appearance	White to off-white crystalline powder	[4]
Melting Point	169-173 °C	[2]
Boiling Point	385.1 °C at 760 mmHg	[2]
Density	1.72 g/cm ³	[2]
Storage Temperature	2-8 °C	[2]


Synthesis and Chemical Reactivity

The synthesis of **1,4-Bis(bromomethyl)naphthalene** is typically achieved through radical bromination of the corresponding dimethyl precursor. The resulting product is a highly reactive dielectrophile, amenable to a wide range of nucleophilic substitution reactions.

Synthetic Methodology: Radical Bromination

The most common and efficient method for preparing **1,4-Bis(bromomethyl)naphthalene** is the free-radical bromination of 1,4-dimethylnaphthalene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), in a non-polar solvent like dichloromethane or carbon tetrachloride.^{[2][6]} The reaction proceeds via a free-radical chain mechanism, where the benzylic hydrogens of the methyl groups are selectively abstracted and replaced by bromine atoms.

Alternatively, photobromination using visible light irradiation in benzene has been shown to be highly effective, affording the desired product in near-quantitative yields and with high selectivity, simplifying purification.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1,4-BIS(BROMOMETHYL)NAPHTHALENE | lookchem [lookchem.com]
- 3. 1,4-Bis(bromomethyl)naphthalene | C12H10Br₂ | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. 1,4-Bis(bromomethyl)naphthalene (contains isomer) 65.0+%, TCI America 1 g | [Buy Online](#) | TCI America | Fisher Scientific [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [1,4-Bis(bromomethyl)naphthalene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051779#1-4-bis-bromomethyl-naphthalene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com